N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and attachment of the trifluoromethyl benzoyl moiety. Common reagents used in these steps include cyclopropyl bromide, trifluoromethyl benzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzoyl-substituted molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide is unique due to its combination of a cyclopropyl group and a trifluoromethyl benzoyl moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-3-6-13(18(19,20)21)7-14(10)17(25)23-8-15(12-4-5-12)16(9-23)22-11(2)24/h3,6-7,12,15-16H,4-5,8-9H2,1-2H3,(H,22,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSHDZVOWOIGZ-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CC(C(C2)NC(=O)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2C[C@@H]([C@H](C2)NC(=O)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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